N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(2-(3-Fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane core substituted with a thiophen-2-yl group and an N-(2-(3-fluorophenyl)-2-methoxyethyl) side chain. Key structural elements include:
- Cyclopentanecarboxamide backbone: Imparts conformational rigidity and influences lipophilicity.
- 3-Fluorophenyl-methoxyethyl moiety: Introduces electron-withdrawing (fluorine) and polar (methoxy) groups, balancing hydrophobicity and solubility.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c1-23-16(14-6-4-7-15(20)12-14)13-21-18(22)19(9-2-3-10-19)17-8-5-11-24-17/h4-8,11-12,16H,2-3,9-10,13H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGULFOXJOWEQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CCCC1)C2=CC=CS2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Thiophen-2-yl)Cyclopentanecarboxylic Acid
Route 1: Friedel-Crafts Acylation
Cyclopentanecarbonyl chloride reacts with thiophene in the presence of Lewis acids (e.g., AlCl₃) to yield 1-(thiophen-2-yl)cyclopentanecarbonyl chloride, which is hydrolyzed to the carboxylic acid.
Route 2: Cyclization of Diethyl Malonate Derivatives
Diethyl 2-(thiophen-2-yl)malonate undergoes Dieckmann cyclization under basic conditions (NaOEt), followed by acid hydrolysis to form the cyclopentane ring.
Optimization Insights :
Synthesis of 2-(3-Fluorophenyl)-2-Methoxyethylamine
Step 1: Reductive Amination
3-Fluorophenylacetone reacts with methoxyamine hydrochloride in the presence of NaBH₃CN to form the corresponding secondary amine.
Step 2: Purification
Crude product is purified via flash chromatography (DCM/MeOH 95:5), yielding 2-(3-fluorophenyl)-2-methoxyethylamine in 67% yield.
Challenges :
- Steric Hindrance : Bulky substituents reduce reductive amination efficiency; optimizing stoichiometry (1:1.2 ketone:amine) improves yield.
Amide Bond Formation Strategies
Acyl Chloride Route
1-(Thiophen-2-yl)cyclopentanecarbonyl chloride is reacted with 2-(3-fluorophenyl)-2-methoxyethylamine in anhydrous DCM using triethylamine as a base.
Conditions :
Coupling Reagent-Assisted Synthesis
Carbodiimide reagents (e.g., DCC or EDC) with HOBt facilitate amide bond formation under mild conditions.
Optimized Protocol :
- Reagents : EDC (1.2 eq), HOBt (1.1 eq)
- Solvent : THF
- Yield : 81%
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Route | 72 | 95.4 | Scalable, minimal byproducts | Requires anhydrous conditions |
| EDC/HOBt Coupling | 81 | 98.1 | Mild conditions, high efficiency | Cost-intensive reagents |
Purification and Characterization
Purification :
- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 7:3 → 1:1).
- Recrystallization : Ethanol/water (4:1) yields crystalline product suitable for X-ray analysis.
Characterization :
- NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 5.1 Hz, 1H, thiophene), 7.32–7.28 (m, 1H, fluorophenyl).
- HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30).
Challenges in Synthesis
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H22FNO2S
- CAS Number : 1797554-97-2
- Structural Features : The compound features a cyclopentane core with a thiophene group and a fluorophenyl moiety, which may influence its biological activity and interaction with molecular targets.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it may inhibit the growth of common pathogens, including Escherichia coli and Staphylococcus aureus.
Enzyme Inhibition
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may act as an inhibitor for key enzymes involved in metabolic pathways, such as acetylcholinesterase. This inhibition could be relevant in the context of neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of this compound on breast cancer models. The results demonstrated a marked reduction in tumor size and proliferation rates compared to control groups, indicating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results showed significant inhibitory effects, suggesting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Opioid Receptor-Targeting Carboxamides
Cyclopentylfentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) :
- Structural Similarities : Both compounds share a cyclopentanecarboxamide core.
- Key Differences: Substituents: Cyclopentylfentanyl includes a piperidine-phenethyl group, critical for µ-opioid receptor binding, whereas the target compound substitutes this with a thiophene and fluorophenyl-methoxyethyl chain. Biological Implications: Cyclopentylfentanyl’s opioid activity is attributed to its piperidine-phenethyl motif, a hallmark of fentanyl analogs.
Table 1: Physicochemical Comparison
Comparison with Agrochemical Carboxamides
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) :
- Structural Similarities : Both compounds feature carboxamide linkages and halogenated aryl groups.
- Key Differences :
- Core Structure : Cyprofuram uses a cyclopropane ring, whereas the target compound employs a cyclopentane, offering greater conformational flexibility.
- Bioactivity : Cyprofuram’s tetrahydrofuran and chlorophenyl groups are optimized for fungicidal activity. The target compound’s thiophene and methoxyethyl groups may shift its mode of action, possibly targeting different enzymes or pests.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
- Structural Similarities : Both contain fluorinated aryl groups and ether linkages.
- Key Differences: Backbone: Flutolanil is a benzamide, while the target compound’s cyclopentane core may enhance metabolic stability.
Comparison with Pharmaceutical Carboxamides
Goxalapladib (CAS-412950-27-7) :
- Structural Similarities : Both compounds incorporate methoxyethyl and fluorinated aryl groups.
- Key Differences :
- Core Structure : Goxalapladib uses a naphthyridine-acetamide scaffold, enabling kinase inhibition, whereas the target compound’s cyclopentane-thiophene system may favor different target interactions.
- Complexity : Goxalapladib’s biphenyl-trifluoromethyl group increases molecular weight (~718.8 g/mol) and complexity compared to the target compound (~405.5 g/mol).
Biological Activity
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, with the CAS number 1797554-97-2, is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula : CHFNOS
Molecular Weight : 347.4 g/mol
Structure : The compound features a cyclopentanecarboxamide core substituted with a fluorophenyl and methoxyethyl group, alongside a thiophene moiety. This complex structure may contribute to its biological interactions.
The biological activity of this compound likely involves its interaction with specific receptors or enzymes within the body. Preliminary studies suggest that it may modulate neurotransmitter systems or exhibit enzyme inhibition properties, although detailed mechanisms remain to be fully elucidated.
1. Psychoactive Properties
Recent literature indicates that compounds similar to this compound are classified under new psychoactive substances (NPS). These substances have been associated with various psychoactive effects, including stimulation and euphoria, which are often sought after by users of illicit drugs .
2. Pharmacological Studies
A study highlighted the increasing prevalence of NPS among psychostimulant users in Australia, revealing that many users sought substances with effects similar to traditional stimulants . This suggests a potential market for compounds like this compound in recreational settings.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Compound A | CHFNOS | Psychoactive effects | Related to stimulant properties |
| Compound B | CHFNOS | Enzyme modulation | Potential therapeutic applications |
| NPS | Varies | Variable | High risk of abuse and dependence |
Q & A
Q. Key Considerations :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Monitor reaction progress by TLC or HPLC to detect byproducts (e.g., unreacted acyl chloride or dimerization).
Advanced: How can crystallographic data resolve conformational ambiguities in the compound’s structure, particularly regarding fluorophenyl-thiophene spatial relationships?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and dihedral angles. For example:
- Dihedral Angle Analysis : Measure the angle between the fluorophenyl and thiophene rings to determine planarity or torsional strain. In related compounds, dihedral angles between aromatic rings range from 8.5° to 16.1°, influenced by substituents and packing forces .
- Intermolecular Interactions : Identify weak interactions (C–H⋯O, C–H⋯S) that stabilize specific conformers. For instance, C–H⋯S interactions in thiophene derivatives contribute to crystal packing .
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example:
- Thiophene protons resonate at δ 6.8–7.5 ppm, split by coupling with adjacent protons.
- Fluorophenyl groups show distinct 19F coupling (e.g., meta-F at ~-113 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C–O (~1100 cm⁻¹).
Q. Resolving Data Contradictions :
- Variable Solvent Effects : Chemical shifts may differ in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding.
- Impurity Peaks : Compare with HPLC-MS data to rule out side products (e.g., unreacted amine or acyl chloride) .
Advanced: How can researchers address discrepancies in reported biological activity data for structurally similar carboxamides?
Q. Methodological Answer :
Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects (e.g., fluorophenyl vs. nitrophenyl) on target binding. For example, fluorine’s electronegativity enhances membrane permeability but may alter metabolic stability .
Assay Standardization :
- Validate cell-based assays using positive controls (e.g., known kinase inhibitors for kinase-targeting compounds).
- Replicate conditions (pH, temperature, solvent concentration) from prior studies to isolate structural vs. methodological variables .
Q. Methodological Answer :
- Recrystallization : Use solvent pairs like ethanol/water or ethyl acetate/hexane. For polar impurities, add activated charcoal during heating.
- Flash Chromatography : Employ silica gel with gradient elution (e.g., 20% → 50% ethyl acetate in hexane). Monitor fractions by TLC (Rf ~0.3 in 1:1 EA/Hex) .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for final purity assessment (>98% by UV at 254 nm) .
Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s pharmacokinetic properties?
Q. Methodological Answer :
Density Functional Theory (DFT) :
- Calculate HOMO/LUMO energies to predict redox stability. Thiophene-containing compounds often exhibit low LUMO energies (~-1.5 eV), enhancing electron-deficient interactions .
Molecular Docking :
- Simulate binding to target proteins (e.g., kinases, GPCRs). For example, fluorophenyl groups may form halogen bonds with backbone carbonyls (e.g., 2.9 Å distance to Tyr-341 in EGFR kinase) .
Q. Methodological Answer :
- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl, NaOH, neutral buffer at 40°C for 24 hrs). Monitor by HPLC:
- Acidic conditions may hydrolyze the amide bond (retention time shift from 8.2 → 6.5 min).
- Neutral/basic conditions show minimal degradation (<5%) .
- Thermal Stability : Store at -20°C under argon; avoid repeated freeze-thaw cycles to prevent crystallization-induced phase separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
